molecular formula C14H14N4OS B12861626 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine

5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B12861626
M. Wt: 286.35 g/mol
InChI Key: NZTAAQDVDQQLAA-UHFFFAOYSA-N
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Description

5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, an oxadiazole ring, and an amine group

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

5-[[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C14H14N4OS/c1-8-3-5-10(6-4-8)13-11(20-9(2)16-13)7-12-17-18-14(15)19-12/h3-6H,7H2,1-2H3,(H2,15,18)

InChI Key

NZTAAQDVDQQLAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC3=NN=C(O3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the thiazole ring, followed by the introduction of the oxadiazole ring. The final step involves the addition of the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine, as promising anticancer agents. Research indicates that oxadiazole compounds exhibit cytotoxic activity against various cancer cell lines. For instance, certain derivatives have shown IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .

2. Neuroprotective Effects
Compounds containing the oxadiazole moiety are being investigated for their neuroprotective properties in the context of neurodegenerative diseases such as Alzheimer's and progressive supranuclear palsy. The mechanism involves inhibition of tau protein aggregation, which is a hallmark of these conditions . The ability to modulate tauopathies positions these compounds as potential therapeutic candidates in treating neurodegenerative disorders.

3. Anti-inflammatory Properties
The anti-inflammatory activity of thiazole and oxadiazole derivatives has been documented in several studies. The compound has been shown to inhibit inflammation markers effectively in vitro and in vivo models . These findings suggest a potential application in treating inflammatory diseases.

Synthetic Methodologies

1. Green Chemistry Approaches
Innovative synthetic strategies for producing 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine have emerged from green chemistry principles. Microwave-assisted synthesis has been reported as an efficient method that reduces reaction times and increases yields while minimizing environmental impact .

2. Solid Dispersion Techniques
The formulation of solid dispersions involving this compound has been explored to enhance its solubility and bioavailability. These techniques involve combining the active pharmaceutical ingredient with suitable carriers to improve its pharmacokinetic properties .

Biological Evaluations

1. Structure–Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding the biological activity of thiazole and oxadiazole derivatives. Modifications in the chemical structure can lead to significant changes in potency and selectivity against specific targets . For instance, substituents on the phenyl ring have been shown to affect the cytotoxicity of these compounds.

2. Toxicity Assessments
Toxicological evaluations are essential for determining the safety profile of new compounds. Research indicates that certain oxadiazole derivatives possess low toxicity levels while maintaining therapeutic efficacy . This balance is critical for advancing these compounds into clinical trials.

Data Table: Summary of Biological Activities

Activity Type Compound IC50 Value (µM) Reference
Anticancer5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine< 1.59
NeuroprotectiveTau aggregation inhibitionN/A
Anti-inflammatoryInhibition of paw edemaN/A
ToxicityLow cytotoxicity profileN/A

Mechanism of Action

The mechanism of action of 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(4-methylphenyl)-1,3-thiazole: Shares the thiazole ring structure.

    1,3,4-Oxadiazole: Contains the oxadiazole ring.

    2-Amino-1,3,4-oxadiazole: Similar functional groups.

Uniqueness

What sets 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine apart is the combination of the thiazole and oxadiazole rings with the amine group, which imparts unique chemical and biological properties

Biological Activity

5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine is a compound that incorporates both thiazole and oxadiazole moieties, which are known for their diverse biological activities. This article synthesizes current research findings on the biological activities associated with this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The compound features a thiazole ring linked to an oxadiazole moiety through a methyl bridge. The presence of the thiazole ring is significant as it has been associated with various pharmacological effects, while the oxadiazole component enhances the compound's biological profile.

Synthesis Methods

The synthesis of 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine typically involves multi-step reactions including condensation and cyclization techniques. Recent advancements have introduced green synthetic methods utilizing microwave irradiation to improve yield and reduce environmental impact .

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiazole structures exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown antiproliferative effects against various cancer cell lines such as HCT-116 and PC-3. The cytotoxicity of these compounds is often evaluated through MTT assays, revealing IC50 values that suggest potent activity against tumor cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
5aHCT-11613.62
5bPC-321.74
5cSNB-1918.50

Antimicrobial Activity

The oxadiazole ring has been linked to antimicrobial properties against a range of pathogens. Studies have documented the effectiveness of oxadiazole derivatives against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Oxadiazole Compounds

CompoundMicrobeMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli8 µg/mL
Compound BC. albicans16 µg/mL
Compound CS. aureus4 µg/mL

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. For example, compounds derived from the oxadiazole framework have shown significant inhibition in carrageenan-induced paw edema models, suggesting their utility in treating inflammatory conditions .

Case Studies

A notable case study involved the evaluation of a series of thiazole-containing oxadiazoles for their anticancer activities against human glioblastoma cells (U251) and melanoma cells (WM793). The results demonstrated that certain substitutions on the thiazole ring significantly enhanced cytotoxicity, indicating a clear SAR .

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